Methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate
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Overview
Description
Methyl 4-(bromomethyl)-2-oxabicyclo[211]hexane-1-carboxylate is a bicyclic compound that features a unique structure with a bromomethyl group and an oxabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate typically involves the use of photochemistry to access new building blocks via [2+2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions often include the use of specific catalysts and controlled light exposure to drive the cycloaddition process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the photochemical synthesis process. This would require optimizing reaction conditions, such as light intensity, temperature, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
Methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and the study of biological activity.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with various molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the exertion of specific effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane Derivatives: These compounds share the bicyclic structure but differ in the substituents attached to the ring.
Oxabicyclohexane Derivatives: These compounds have similar ring structures but may have different functional groups.
Uniqueness
Methyl 4-(bromomethyl)-2-oxabicyclo[211]hexane-1-carboxylate is unique due to the presence of both a bromomethyl group and an oxabicyclohexane ring
Properties
Molecular Formula |
C8H11BrO3 |
---|---|
Molecular Weight |
235.07 g/mol |
IUPAC Name |
methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C8H11BrO3/c1-11-6(10)8-2-7(3-8,4-9)5-12-8/h2-5H2,1H3 |
InChI Key |
RISUVCNTFMXGFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(CO2)CBr |
Origin of Product |
United States |
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